An In-depth Technical Guide to the Structure and Utility of Mal-PEG11-alcohol
An In-depth Technical Guide to the Structure and Utility of Mal-PEG11-alcohol
For Researchers, Scientists, and Drug Development Professionals
Mal-PEG11-alcohol is a heterobifunctional linker that has become a cornerstone in the field of bioconjugation. Its unique tripartite structure, consisting of a thiol-reactive maleimide, a hydrophilic polyethylene glycol (PEG) spacer, and a versatile terminal alcohol, provides a powerful tool for the precise chemical modification of biomolecules, nanoparticles, and surfaces. This guide delves into the molecular architecture of Mal-PEG11-alcohol, exploring the causality behind its reactivity and the field-proven applications that leverage its distinct chemical functionalities.
Part 1: Deconstructing the Molecular Architecture
The power of Mal-PEG11-alcohol lies in the distinct and complementary roles of its three core components. Understanding the structure and function of each part is critical to designing effective bioconjugation strategies.
The Maleimide Group: A Thiol-Specific Anchor
The maleimide is an electrophilic compound that serves as the primary reactive handle for conjugation to biomolecules.[1] Its high selectivity for thiol (sulfhydryl) groups, particularly those found in the cysteine residues of proteins and peptides, makes it an ideal choice for site-specific modification.[2]
Mechanism of Action: The Michael Addition
The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction.[3] In this mechanism, the nucleophilic thiolate anion (-S⁻) attacks one of the electron-deficient vinyl carbons of the maleimide ring. This reaction forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][4]
Key Reaction Parameters:
-
pH: The reaction is most efficient and specific at a pH range of 6.5 to 7.5.[4] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the competing reaction with amines.[4] Above pH 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to non-specific labeling.[4]
-
Selectivity: At neutral pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3]
-
Stability: While the resulting thioether bond is generally stable, it can undergo a slow retro-Michael reaction, particularly at higher pH. However, for most applications, the linkage is considered robust.[4]
The PEG11 Linker: A Hydrophilic Spacer
The central component of the molecule is a polyethylene glycol (PEG) chain composed of 11 repeating ethylene glycol units. This PEG linker is not merely a spacer; it imparts several crucial properties to the final conjugate.[5]
Core Functions of the PEG Linker:
-
Enhanced Solubility: PEG is highly hydrophilic, which significantly improves the aqueous solubility of the molecule and any hydrophobic drugs or proteins it is conjugated to.[5][6]
-
Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles.[7] The PEG chain creates a "stealth" hydration shell that can mask immunogenic epitopes, helping to evade the immune system and prolong circulation time.[7][8][9]
-
Pharmacokinetic Modulation: By increasing the hydrodynamic radius of a molecule, PEGylation reduces renal clearance, leading to a longer in-vivo half-life.[7]
-
Flexible Spacer Arm: The PEG chain provides a flexible, hydrophilic spacer that separates the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[6]
The Alcohol Group: A Versatile Secondary Handle
At the terminus opposite the maleimide is a primary hydroxyl (-OH) group. This functional group is less reactive than the maleimide, providing a stable handle that can be used for subsequent chemical modifications under different reaction conditions.[10]
Reactivity and Applications:
-
Further Derivatization: The hydroxyl group can be converted into other functional groups through various chemical reactions, such as esterification or etherification.[11][12] This allows for the attachment of additional molecules, such as targeting ligands, imaging agents, or other drugs.[10][13]
-
Surface Immobilization: The alcohol can be used to covalently attach the linker to surfaces, such as nanoparticles, biosensors, or medical devices, through reactions like ester formation with surface carboxyl groups.[2]
-
Hydrogen Bonding: The polarity of the hydroxyl group allows it to participate in hydrogen bonding, which can influence the solubility and structural properties of the molecule.[11]
Part 2: Synthesis and Characterization
The synthesis of Mal-PEG11-alcohol is a multi-step process that requires careful control to ensure the integrity of the reactive functional groups. A general synthetic strategy involves coupling a pre-formed PEG chain, protected at one end and functionalized with a hydroxyl group at the other, with a maleimide-containing precursor.
A common approach involves the esterification of the terminal hydroxyl group of a PEG-diol with an acid chloride that carries a masked maleimide subunit.[14] The masked maleimide is then deprotected to yield the final product.
Characterization
To ensure the quality and purity of Mal-PEG11-alcohol, several analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule by identifying the characteristic peaks for the protons and carbons in the maleimide ring, the repeating ethylene glycol units of the PEG chain, and the terminal alcohol group.[15]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the molecular weight of the compound, confirming that the correct number of PEG units has been incorporated.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any starting materials or side products.
| Compound Property | Value |
| Chemical Formula | C26H47NO13 |
| Molecular Weight | 581.7 g/mol |
| Purity (Typical) | >95% |
| Solubility | Water, DMSO, DMF, DCM[10] |
| Storage | -20°C[10] |
Part 3: Applications and Experimental Protocols
The unique heterobifunctional structure of Mal-PEG11-alcohol makes it a versatile tool in a wide range of applications, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[5][8]
Application 1: Protein and Peptide Bioconjugation
The most common application of Mal-PEG11-alcohol is the site-specific labeling of proteins and peptides at cysteine residues.
Experimental Protocol: Labeling a Thiol-Containing Protein
This protocol provides a general workflow for conjugating Mal-PEG11-alcohol to a protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[3] Note: DTT should be avoided as it contains a thiol group that will react with the maleimide.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Dissolve the Mal-PEG11-alcohol in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.[1]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to quench any unreacted maleimide.[3]
-
-
Purification:
-
Remove excess, unreacted Mal-PEG11-alcohol and quenching reagents using size-exclusion chromatography (SEC), dialysis, or HPLC.[3]
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MS) to detect the mass shift corresponding to the addition of the linker. HPLC can also be used to separate the labeled from the unlabeled protein.[3]
-
Workflow for Protein Conjugation
Caption: General workflow for maleimide-thiol protein conjugation.
Application 2: Development of Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Mal-PEG-alcohol linkers play a crucial role in attaching potent cytotoxic drugs to monoclonal antibodies.[8] The maleimide group reacts with native or engineered cysteine residues on the antibody. The terminal alcohol can then be used as an attachment point for the cytotoxic payload, often through an ester linkage that can be cleaved inside the target cancer cell.
Conceptual Structure of an ADC with Mal-PEG11-alcohol
Caption: Simplified model of an ADC using a Mal-PEG11-alcohol linker.
Conclusion
Mal-PEG11-alcohol is a highly versatile and enabling chemical tool for researchers in the life sciences. Its well-defined structure, featuring a thiol-selective maleimide, a biocompatible PEG spacer, and a modifiable terminal alcohol, provides a robust platform for the creation of sophisticated bioconjugates. A thorough understanding of the chemistry of each functional group is paramount to its successful application in areas ranging from protein labeling and diagnostics to the development of next-generation therapeutics like ADCs.
References
- Top 5 Applications of PEGylated Linkers in Bioconjugation - PurePEG. (2025, July 1).
- Hydroxylation - Wikipedia.
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- What are PEG Linkers? - Creative Biolabs.
- An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols - Benchchem.
- The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide - Benchchem.
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe.
- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. (2000, February 15).
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics - Korea Science. (2020, December 31).
- Maleimide Reaction Chemistry | Vector Labs.
- Hydroxyl Definition - Microbiology Key Term - Fiveable. (2025, August 15).
- Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - ES.
- Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC.
- The underappreciated hydroxyl in drug discovery. (2022, March 1).
- What Is Hydroxyl's Role In Organic Compounds - ZM Silane. (2025, May 22).
- Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC.
- Mal-PEG11-alcohol - BroadPharm.
- PEG Maleimide - BOC Sciences.
- m-PEG11-alcohol, 9004-74-4 - BroadPharm.
- mPEG11-Alcohol - CD Bioparticles.
- m-PEG11-Alcohol | 2168540-65-4 - Precise PEG.
- Maleimide PEG Products | High-Purity PEG-MAL - Creative PEGWorks.
- m-PEG11-alcohol|9004-74-4|COA - DC Chemicals.
- Introduction of Polyethylene Glycol (PEG) - BOC Sciences.
- A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications.
- Amino-PEG11-alcohol, 15332-94-2 | BroadPharm.
- M-PEG-Alcohol - AxisPharm.
- (PDF) Maleimide-PEG-DPPE Synthesis Protocol - ResearchGate. (2015, June 25).
- Amino-PEG11-alcohol - (CAS 15332-94-2) | ADC Linker - BOC Sciences.
- Application Notes and Protocols: m-PEG20-alcohol in Targeted Drug Delivery - Benchchem.
- Mal-PEG2-alcohol | 34321-81-8.
- An In-Depth Technical Guide to the Core Functions of m-PEG20-alcohol - Benchchem.
- (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed. (2016, January 15).
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 10. Mal-PEG11-alcohol | BroadPharm [broadpharm.com]
- 11. fiveable.me [fiveable.me]
- 12. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 14. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
